molecular formula C21H16CaO11 B10817299 Rhein-8-O-beta-D-glucopyranoside

Rhein-8-O-beta-D-glucopyranoside

Cat. No.: B10817299
M. Wt: 484.4 g/mol
InChI Key: XXVBCAMVOFYHJP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhein-8-O-beta-D-glucopyranoside is an anthraquinone glycoside found in rhubarb (Rheum species). This compound is known for its various biological activities, including its purgative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhein-8-O-beta-D-glucopyranoside can be synthesized through the glycosylation of rhein with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound involves the extraction of rhein from rhubarb followed by glycosylation. The extraction process includes the use of solvents such as ethanol or methanol to isolate rhein, which is then subjected to glycosylation using glucose and an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Rhein-8-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with altered biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Rhein-8-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. In the context of its purgative effects, the compound is believed to be metabolized by intestinal bacteria, leading to the formation of active metabolites that stimulate bowel movements. It also affects the expression of genes involved in biofilm formation, thereby inhibiting the growth of pathogenic bacteria .

Comparison with Similar Compounds

Rhein-8-O-beta-D-glucopyranoside can be compared with other anthraquinone glycosides such as:

  • Aloe-emodin-8-O-beta-D-glucopyranoside
  • Emodin-8-O-beta-D-glucopyranoside
  • Chrysophanol-8-O-beta-D-glucopyranoside
  • Physcion-8-O-beta-D-glucopyranoside

These compounds share similar glycosidic structures but differ in their specific biological activities and applications. This compound is unique in its potent purgative effects and its ability to inhibit biofilm formation .

Properties

IUPAC Name

calcium;3-carboxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBCAMVOFYHJP-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16CaO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.